molecular formula C17H16O6 B14688806 1,3,6,8-Tetramethoxy-9H-xanthen-9-one CAS No. 33525-02-9

1,3,6,8-Tetramethoxy-9H-xanthen-9-one

Katalognummer: B14688806
CAS-Nummer: 33525-02-9
Molekulargewicht: 316.30 g/mol
InChI-Schlüssel: BYWCMCODHAWDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,6,8-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of four methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of a xanthone precursor. One common method is the reaction of 1,3,6,8-tetrahydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,6,8-Tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3,6,8-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5,6-Tetramethoxy-9H-xanthen-9-one: Similar structure but different positions of methoxy groups.

    1,2,3,4-Tetrahydro-9H-xanthen-9-one: Lacks methoxy groups and has a reduced xanthone core.

    3,6-Dimethoxy-9H-xanthen-9-one: Contains fewer methoxy groups

Uniqueness

1,3,6,8-Tetramethoxy-9H-xanthen-9-one is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other xanthone derivatives .

Eigenschaften

CAS-Nummer

33525-02-9

Molekularformel

C17H16O6

Molekulargewicht

316.30 g/mol

IUPAC-Name

1,3,6,8-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O6/c1-19-9-5-11(21-3)15-13(7-9)23-14-8-10(20-2)6-12(22-4)16(14)17(15)18/h5-8H,1-4H3

InChI-Schlüssel

BYWCMCODHAWDQA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(O2)C=C(C=C3OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.